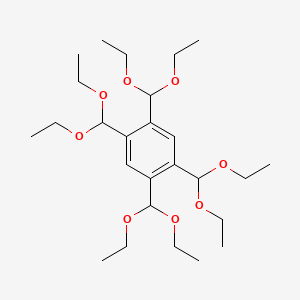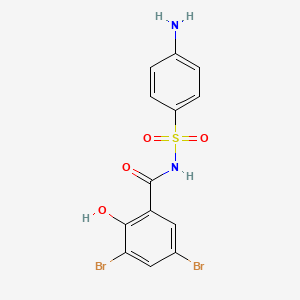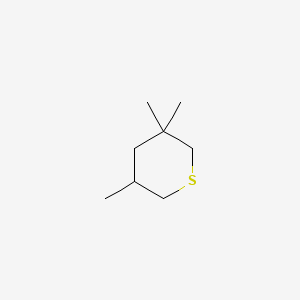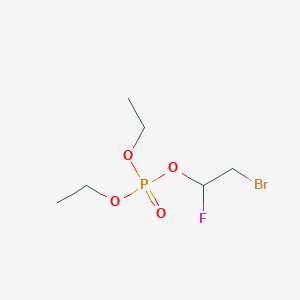
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- is an organic compound with the molecular formula C26H46O8 It is a derivative of benzene, where four hydrogen atoms are replaced by diethoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- typically involves the reaction of benzene with diethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the diethoxymethyl groups.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- can undergo various chemical reactions, including:
Oxidation: The diethoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diethoxymethyl groups to simpler alkyl groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzene, 1,2,4,5-tetrakis(diethoxymethyl)- exerts its effects depends on the specific application. In chemical reactions, the diethoxymethyl groups can act as electron-donating groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
類似化合物との比較
Benzene, 1,2,4,5-tetramethyl- (Durene): Similar structure but with methyl groups instead of diethoxymethyl groups.
Benzene, 1,2,4,5-tetrakis(1-methylethyl)-: Another derivative with isopropyl groups.
特性
CAS番号 |
62397-06-2 |
|---|---|
分子式 |
C26H46O8 |
分子量 |
486.6 g/mol |
IUPAC名 |
1,2,4,5-tetrakis(diethoxymethyl)benzene |
InChI |
InChI=1S/C26H46O8/c1-9-27-23(28-10-2)19-17-21(25(31-13-5)32-14-6)22(26(33-15-7)34-16-8)18-20(19)24(29-11-3)30-12-4/h17-18,23-26H,9-16H2,1-8H3 |
InChIキー |
ZPYCZERNBLMOGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC(=C(C=C1C(OCC)OCC)C(OCC)OCC)C(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)







![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)

![Piperazine, 1-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B14517349.png)

